4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol
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Overview
Description
“4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol” is a compound that has been used in the synthesis of a mitochondrial-targeted pH fluorescent probe . This probe has been used to visualize mitochondrial pH fluctuations in live cells .
Synthesis Analysis
The compound has been synthesized via the carbon–carbon double bond bridging of 6-hydroxy-2-naphthaldehyde and 1,4-dimethylpyridinium iodide salt . This process resulted in a probe that exhibited remarkable pH-dependent behavior in the linear range of 7.60–10.00 .Chemical Reactions Analysis
The compound has been involved in the synthesis of a mitochondrial-targeted pH fluorescent probe . This process involved a carbon–carbon double bond bridging reaction .Scientific Research Applications
Synthesis and Biological Screening of Derivatives : A study by El-Gaby et al. (2018) focused on synthesizing a series of compounds including 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides. These compounds exhibited significant antimicrobial activity in vitro, showcasing their potential in pharmaceutical applications (El-Gaby et al., 2018).
Oxidative Coupling and Synthesis of Dihydrodimers : Research by Sako et al. (2004) explored the oxidative dimerization of 4-hydroxystilbenes, leading to compounds with various biological activities. This study highlights the potential of 4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol derivatives in synthesizing biologically active molecules (Sako et al., 2004).
Antimicrobial Properties of Synthesized Compounds : Sherekar et al. (2021) synthesized compounds derived from 4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol, demonstrating excellent antimicrobial activities. This underscores the compound's relevance in developing new antimicrobial agents (Sherekar et al., 2021).
Use in Organic Solar Cells : A study by Ma et al. (2013) involved using a ladder-type dithienonaphthalene-based donor-acceptor copolymer in organic solar cells. This research indicates the utility of such compounds in developing advanced materials for renewable energy applications (Ma et al., 2013).
Investigations as an Acid-Base Indicator : Kofie et al. (2016) evaluated the indicator properties of a synthesized azo compound, which includes 4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol, for potential use in titrimetric assays. This demonstrates the compound's applicability in analytical chemistry (Kofie et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(6-hydroxynaphthalen-2-yl)benzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-14-5-3-11-7-10(1-2-12(11)8-14)13-4-6-15(18)16(19)9-13/h1-9,17-19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFFDYWHCCDSBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C3=CC(=C(C=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol |
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